While not explicitly mentioned for this specific compound, related robenidine analogs, which share structural similarities with 2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide, demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and VRE []. This suggests the potential of 2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide as a lead compound for developing novel antibacterial agents.
Research has shown that specific Protein Tyrosine Kinase (PTK) inhibitors, including 2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-N-(3-nitrophenyl)-2-oxoacetamide, which shares structural similarities with the compound , can reduce the expression of oncogenes like Ha-ras and tumor suppressor genes like p53 induced by carcinogens like DMBA in various organs []. This suggests that 2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide, with its similar structure, might also possess anticarcinogenic properties.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5